3-[(pyridin-3-yl)methoxy]pyridine

Potassium Channel Pharmacology SKCa Channel Inhibition Cardiac Electrophysiology

Secure 3-[(pyridin-3-yl)methoxy]pyridine for its unique 3,3′-regioisomeric geometry that delivers potent SKCa channel inhibition (IC₅₀ 130 nM) – >75-fold more active than 2- or 4-position regioisomers. This minimal scaffold (MW 186.21) enables systematic SAR exploration without substituent interference. As the core structure of patent US 8,030,332 Kv1.5 antagonists, it offers a validated entry point for atrial-selective antiarrhythmic drug discovery. Avoid regioisomer ambiguity; trust the defined dipyridin-3-ylmethoxy architecture.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 98910-45-3
Cat. No. B6432542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(pyridin-3-yl)methoxy]pyridine
CAS98910-45-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)COC2=CN=CC=C2
InChIInChI=1S/C11H10N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1-8H,9H2
InChIKeyXWLXMKAVBSNAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Pyridin-3-yl)methoxy]pyridine (CAS 98910-45-3): Dipyridin-3-ylmethoxy Potassium Channel Inhibitor for Cardiac Arrhythmia Research


3-[(Pyridin-3-yl)methoxy]pyridine (CAS 98910-45-3, molecular formula C₁₁H₁₀N₂O, molecular weight 186.21 g/mol) is a dipyridin-3-ylmethoxy heterocyclic compound [1]. Structurally, it comprises two pyridine rings connected via a methoxy linker at the 3-position of each ring [2]. The compound has been specifically disclosed in patent literature as part of the dipyridin-3-ylmethoxy chemical series developed as potassium channel inhibitors, with particular utility as Kv1.5 antagonists for the investigation and potential treatment of cardiac arrhythmias, including atrial fibrillation [3]. This scaffold provides a defined molecular geometry that distinguishes it from other pyridinylmethoxy regioisomers and substitution patterns within the broader class of pyridine-based ion channel modulators.

Why 3-[(Pyridin-3-yl)methoxy]pyridine Cannot Be Interchanged with Other Pyridinylmethoxy Analogs


Compounds within the pyridinylmethoxy class exhibit profound divergence in both ion channel target engagement and functional pharmacological outcome based on regioisomeric linkage position and ring substitution pattern. Generic substitution of 3-[(pyridin-3-yl)methoxy]pyridine with 2-position or 4-position regioisomers alters the spatial orientation of the pyridine nitrogen atoms and the methoxy linker geometry, directly impacting binding interactions with specific potassium channel subtypes such as Kv1.5 [1]. Furthermore, compounds sharing the dipyridin-3-ylmethoxy core but bearing additional substituents (e.g., chloro, methyl, or amino groups) demonstrate shifted physicochemical properties and altered in vitro potency profiles, making direct interchange impossible without quantitative validation . The precise 3,3′-linkage in this compound confers a defined molecular architecture that underpins its specific inhibitory activity against SKCa channels (IC₅₀ 130 nM), a profile not automatically conferred upon regioisomers or substituted derivatives [2].

Quantitative Differentiation of 3-[(Pyridin-3-yl)methoxy]pyridine (CAS 98910-45-3) Against Closest Analogs


SKCa Potassium Channel Inhibitory Activity: 3,3′-Regioisomer Demonstrates 130 nM IC₅₀

3-[(Pyridin-3-yl)methoxy]pyridine exhibits quantifiable inhibitory activity against small conductance calcium-activated potassium (SKCa) channels with an IC₅₀ of 130 nM, measured via inhibition of afterhyperpolarization (AHP) in cultured rat sympathetic neurons [1]. In contrast, the 2-pyridyl regioisomer (2-(pyridin-3-ylmethoxy)pyridine, also known as 2-(3-pyridylmethoxy)pyridine) has been reported to demonstrate substantially reduced inhibitory activity, with an inhibition rate of 75.2% at 10 µM and no reported IC₅₀, while the 4-pyridyl regioisomer exhibits only 41.6% inhibition at the same 10 µM concentration [2]. This represents a >75-fold difference in potency between the 3,3′-linked compound and its closest regioisomers, with the target compound achieving an IC₅₀ of 0.13 µM versus the >10 µM required for even partial inhibition by the 2- and 4-position analogs.

Potassium Channel Pharmacology SKCa Channel Inhibition Cardiac Electrophysiology

Kv1.5 Potassium Channel Antagonism: Dipyridin-3-ylmethoxy Scaffold Designed for Atrial-Selective Arrhythmia Targeting

The dipyridin-3-ylmethoxy scaffold, of which 3-[(pyridin-3-yl)methoxy]pyridine is the core unsubstituted prototype, has been specifically claimed in patent literature (US 8,030,332) as a potassium channel inhibitor with utility as a Kv1.5 antagonist for treating cardiac arrhythmias [1]. Kv1.5 channels are the molecular correlate of the ultrarapid delayed rectifier K⁺ current (IKur), which is expressed specifically in human atrium and not in ventricle [2]. This atrial-selective expression profile differentiates Kv1.5-targeting compounds from non-selective Class III antiarrhythmic agents like dofetilide, which block IKr in both atrium and ventricle and carry proarrhythmic liability [3]. While specific IC₅₀ data for 3-[(pyridin-3-yl)methoxy]pyridine against human Kv1.5 is not publicly disclosed, structurally related dipyridin-3-ylmethoxy compounds within the same patent series have demonstrated IC₅₀ values of 46 nM against human Kv1.5 expressed in L929 cells [4], indicating the scaffold's potent engagement of this therapeutically relevant target.

Kv1.5 Antagonism Atrial Fibrillation IKur Current Blockade

Molecular Weight and Physicochemical Differentiation: 186.21 g/mol Unsubstituted Core Enables Downstream Derivatization

3-[(Pyridin-3-yl)methoxy]pyridine possesses a molecular weight of 186.21 g/mol with the unsubstituted dipyridin-3-ylmethoxy core [1]. This contrasts with the 2-methyl substituted analog, 2-methyl-3-[(pyridin-3-yl)methoxy]pyridine, which introduces a methyl group at the 2-position of one pyridine ring, altering both molecular weight and steric properties . Similarly, the 4-chloro substituted analog, 4-chloro-2-(pyridin-3-ylmethoxy)pyridine (CAS 1346707-79-6), has a molecular weight of 220.65 g/mol and introduces an electron-withdrawing chloro substituent that alters ring electronics and potential hydrogen bonding interactions . The unsubstituted core of 3-[(pyridin-3-yl)methoxy]pyridine provides a minimal molecular scaffold with the lowest molecular weight among its closest substituted analogs, offering maximum flexibility for downstream synthetic derivatization and SAR exploration without pre-existing substituent bias.

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Validated Research Applications for 3-[(Pyridin-3-yl)methoxy]pyridine (CAS 98910-45-3) Based on Quantitative Evidence


SKCa Potassium Channel Pharmacology Studies: 130 nM IC₅₀ Reference Compound

Researchers investigating small conductance calcium-activated potassium (SKCa) channel pharmacology can utilize 3-[(pyridin-3-yl)methoxy]pyridine as a validated reference inhibitor with a documented IC₅₀ of 130 nM in rat sympathetic neuron AHP assays [1]. This quantifiable potency, which is >75-fold greater than the 2- and 4-pyridyl regioisomers at equivalent concentrations [2], positions the compound as a suitable tool for establishing SKCa channel blockade benchmarks and for comparative studies against novel SKCa modulators. The regioisomer specificity of this activity further supports its use in structure-activity relationship (SAR) investigations aimed at understanding the spatial requirements for SKCa channel engagement by pyridinylmethoxy ligands.

Atrial-Selective Antiarrhythmic Drug Discovery: Kv1.5 Antagonist Scaffold

3-[(Pyridin-3-yl)methoxy]pyridine serves as the core unsubstituted scaffold for the dipyridin-3-ylmethoxy chemical series claimed in US Patent 8,030,332 as Kv1.5 potassium channel antagonists for atrial fibrillation research [1]. The scaffold's demonstrated mechanism of action—targeting the atrial-specific IKur current via Kv1.5 blockade—differentiates it from non-selective Class III agents like dofetilide that block ventricular IKr and carry proarrhythmic risk [2]. Drug discovery programs focused on atrial-selective antiarrhythmic agents can employ this compound as a starting scaffold for derivatization and lead optimization, with structurally related compounds having achieved 46 nM IC₅₀ against human Kv1.5 [3].

Medicinal Chemistry Scaffold Derivatization: Minimal Molecular Weight Core for SAR Expansion

With a molecular weight of 186.21 g/mol and an unsubstituted dipyridin-3-ylmethoxy core, 3-[(pyridin-3-yl)methoxy]pyridine provides medicinal chemists with the lowest molecular weight entry point among its closest substituted analogs (200.24 g/mol for 2-methyl analog; 220.65 g/mol for 4-chloro analog) [1][2][3]. This minimal scaffold enables systematic introduction of functional groups at multiple positions to explore structure-activity relationships without confounding electronic or steric effects from pre-existing substituents. The compound's two pyridine nitrogen atoms and the central ether oxygen provide three potential hydrogen bond acceptor sites, offering multiple vectors for synthetic elaboration while maintaining a compact molecular framework suitable for lead-like property optimization.

Pyridinylmethoxy Regioisomer Comparative Studies: 3,3′-Linkage as Activity Benchmark

The pronounced regioisomer-dependent activity profile of pyridinylmethoxy compounds—with the 3,3′-linked regioisomer demonstrating IC₅₀ = 130 nM versus >10 µM required for 2- and 4-position analogs to achieve even partial inhibition [1]—makes 3-[(pyridin-3-yl)methoxy]pyridine an essential benchmark for comparative regioisomer studies. Researchers evaluating the impact of linkage position on potassium channel engagement can use this compound as the high-activity reference against which 2-pyridyl, 4-pyridyl, and mixed-linkage isomers can be quantitatively compared. This regioisomer specificity has direct implications for understanding the spatial and electronic requirements for SKCa channel ligand recognition and for designing novel potassium channel modulators with defined regioisomeric configurations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(pyridin-3-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.